

spectroscopic analysis and characterization of 6-Cyanopyridine-2-carboxylic acid derivatives

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Compound of Interest

Compound Name: 6-Cyanopyridine-2-carboxylic acid

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Comparative Spectroscopic Analysis of 6-Cyanopyridine-2-carboxylic Acid and Its Isomers

For Researchers, Scientists, and Drug Development Professionals: A Detailed Comparison of Spectroscopic and Physicochemical Properties

In the landscape of pharmaceutical research and materials science, pyridine carboxylic acids and their derivatives are pivotal building blocks. Among these, cyanopyridine carboxylic acids are of particular interest due to the combined electronic effects of the electron-withdrawing cyano and carboxylic acid groups on the pyridine ring. This guide provides a comprehensive spectroscopic and physicochemical comparison of **6-cyanopyridine-2-carboxylic acid** and its structural isomers, 4-cyanopyridine-2-carboxylic acid and 5-cyanopyridine-2-carboxylic acid. The data presented herein, including detailed experimental protocols and visual workflows, is intended to aid in the unambiguous identification, characterization, and selection of these compounds for various research and development applications.

Physicochemical Properties: A Side-by-Side Comparison

A fundamental aspect of compound characterization begins with its physical properties. The following table summarizes the key physicochemical data for **6-cyanopyridine-2-carboxylic acid** and its isomers.

Property	6-Cyanopyridine-2-carboxylic Acid	4-Cyanopyridine-2-carboxylic Acid[1]	5-Cyanopyridine-2-carboxylic Acid[2]
Molecular Formula	C ₇ H ₄ N ₂ O ₂	C ₇ H ₄ N ₂ O ₂	C ₇ H ₄ N ₂ O ₂
Molecular Weight	148.12 g/mol	148.12 g/mol	148.12 g/mol
CAS Number	872602-74-9	640296-19-1	53234-55-2
Melting Point (°C)	Not available	Not available	210-215

Spectroscopic Characterization: Unambiguous Identification

Spectroscopic techniques are indispensable for the structural elucidation and purity assessment of organic compounds. This section provides a detailed comparison of the expected spectroscopic signatures for **6-cyanopyridine-2-carboxylic acid** and its isomers based on established principles and data from analogous compounds.

¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule. The chemical shifts (δ) of the pyridine ring protons are highly sensitive to the positions of the cyano and carboxylic acid substituents.

Table 1: Predicted ¹H NMR Chemical Shifts (ppm) in DMSO-d₆

Proton	6-Cyanopyridine-2-carboxylic Acid (Predicted)	4-Cyanopyridine-2-carboxylic Acid (Predicted)	5-Cyanopyridine-2-carboxylic Acid (Predicted)
H3	~8.3-8.5	~8.9-9.1	~8.4-8.6
H4	~8.1-8.3	-	~9.2-9.4
H5	~8.0-8.2	~8.7-8.9	-
H6	-	~8.8-9.0	~9.0-9.2
-COOH	~13.0-14.0 (broad)	~13.0-14.0 (broad)	~13.0-14.0 (broad)

Note: These are estimated values based on the known effects of cyano and carboxylic acid groups on the pyridine ring. Actual values may vary.

¹³C NMR Spectroscopy

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy is a powerful tool for determining the carbon framework of a molecule. The chemical shifts of the carbon atoms in the pyridine ring and the nitrile and carboxyl groups are distinct for each isomer.

Table 2: Predicted ¹³C NMR Chemical Shifts (ppm) in DMSO-d₆

Carbon	6-Cyanopyridine-2-carboxylic Acid (Predicted)	4-Cyanopyridine-2-carboxylic Acid (Predicted)	5-Cyanopyridine-2-carboxylic Acid (Predicted)
C2 (-COOH)	~164-166	~164-166	~164-166
C3	~128-130	~125-127	~123-125
C4 (-CN)	~138-140	~118-120	~140-142
C5	~125-127	~152-154	~110-112
C6 (-CN)	~150-152	~151-153	~154-156
-CN	~116-118	~116-118	~116-118

Note: These are estimated values. The chemical shifts of the quaternary carbons (C2, C4, C5, C6) can be particularly sensitive to the substitution pattern.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The characteristic vibrational frequencies of the carboxylic acid and cyano groups are key identifiers.

Table 3: Characteristic IR Absorption Bands (cm⁻¹)

Functional Group	6-Cyanopyridine-2-carboxylic Acid (Expected)	Alternative Compounds (General Range)
O-H stretch (Carboxylic acid)	3200-2500 (broad)	3300-2500 (broad)[3]
C-H stretch (Aromatic)	3100-3000	3100-3000
C≡N stretch (Nitrile)	2240-2220	2260-2220[3]
C=O stretch (Carboxylic acid)	1725-1700	1725-1700 (dimer), 1760 (monomer)[3]
C=N, C=C stretch (Pyridine ring)	1600-1450	1600-1450
C-O stretch (Carboxylic acid)	1320-1210	1320-1210
O-H bend (Carboxylic acid)	950-910	950-910

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, enabling the determination of its molecular weight and elemental composition.

Table 4: Expected Mass Spectrometry Fragmentation

Ion	6-Cyanopyridine-2-carboxylic Acid (Expected m/z)	Fragmentation Pathway
[M] ⁺ •	148	Molecular Ion
[M-OH] ⁺	131	Loss of hydroxyl radical
[M-COOH] ⁺	103	Loss of carboxyl group
[M-HCN] ⁺ •	121	Loss of hydrogen cyanide

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for obtaining high-quality spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of the cyanopyridine carboxylic acid isomer in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
- Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
- ¹H NMR Acquisition:
 - Use a standard single-pulse experiment.
 - Acquire at least 16 scans.
 - Set the spectral width to cover a range of 0-15 ppm.
 - Reference the spectrum to the residual DMSO peak at 2.50 ppm.
- ¹³C NMR Acquisition:
 - Use a proton-decoupled pulse sequence.
 - Acquire at least 1024 scans.
 - Set the spectral width to cover a range of 0-200 ppm.
 - Reference the spectrum to the DMSO-d₆ peak at 39.52 ppm.

Infrared (IR) Spectroscopy

- Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing approximately 1 mg of the sample with 100 mg of dry KBr powder and pressing the mixture into a transparent disk.
- Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

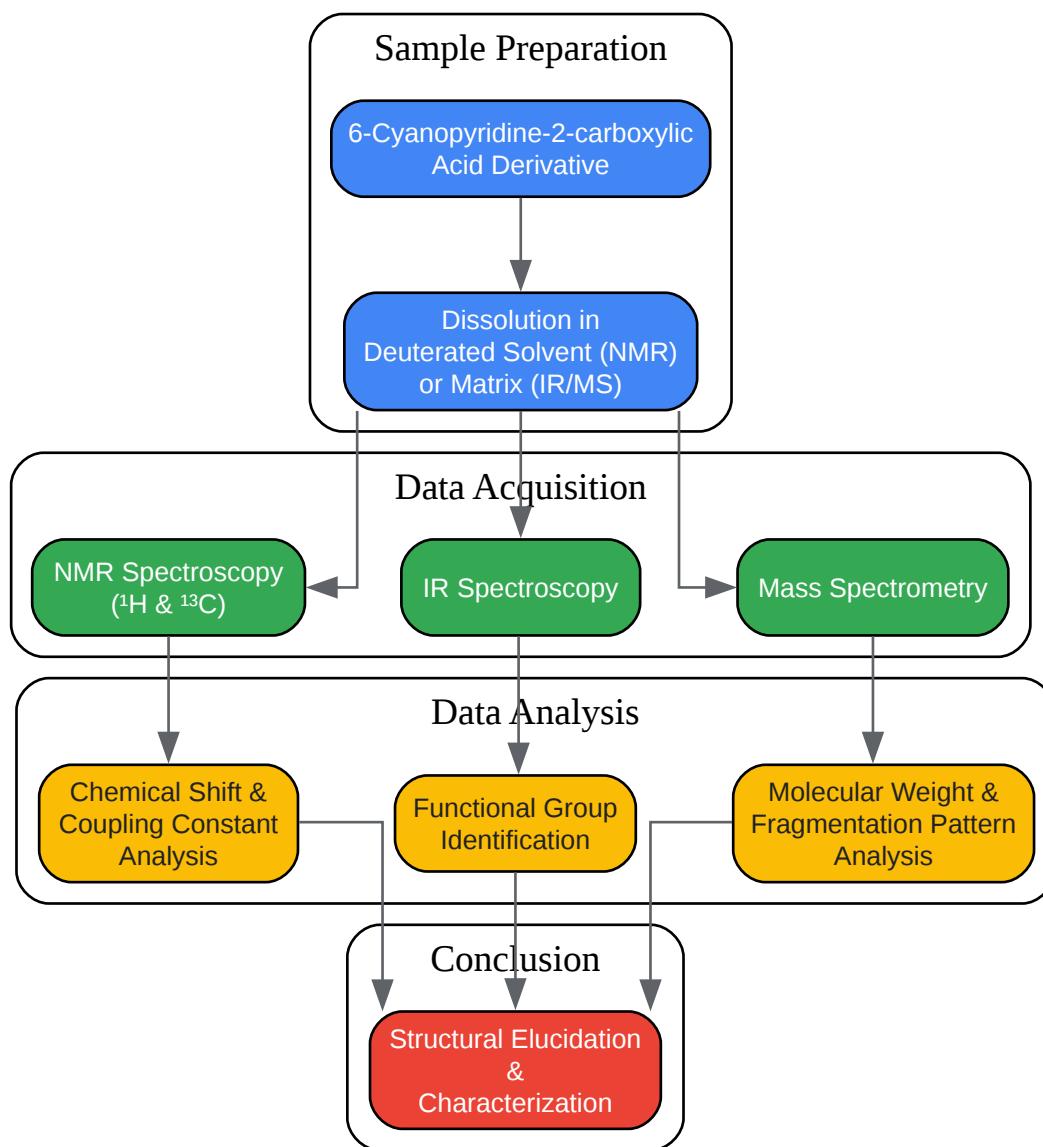
- Data Acquisition:
 - Record a background spectrum of a pure KBr pellet.
 - Record the sample spectrum from 4000 to 400 cm^{-1} .
 - Perform a background subtraction.

Mass Spectrometry (MS)

- Sample Introduction: Introduce the sample into the mass spectrometer via a direct insertion probe or by dissolving it in a suitable solvent for electrospray ionization (ESI).
- Ionization: Use Electron Ionization (EI) for volatile samples or ESI for less volatile samples.
- Data Acquisition: Acquire the mass spectrum over a mass range of m/z 50-500. For high-resolution mass spectrometry (HRMS), use an Orbitrap or Time-of-Flight (TOF) mass analyzer to determine the exact mass and elemental composition.

Visualizing the Workflow

To aid in understanding the logical flow of spectroscopic analysis, the following diagrams illustrate a typical experimental workflow and a conceptual signaling pathway where such a molecule might be involved.



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